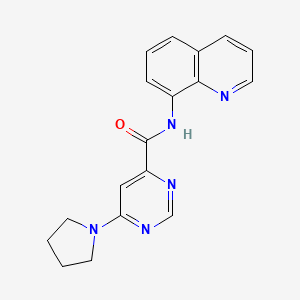![molecular formula C16H13Cl2N3O2S B2773821 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide CAS No. 1259160-36-5](/img/structure/B2773821.png)
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide, also known as DQ-661, is a chemical compound that has shown potential in scientific research applications. This compound was first synthesized in 2010 by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York City. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves its binding to specific proteins, including MDM2, HDM2, and XIAP. These proteins play a role in regulating the activity of the tumor suppressor protein p53, which is involved in the regulation of cell growth and division. By inhibiting the activity of these proteins, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide can lead to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been found to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their effectiveness.
実験室実験の利点と制限
One advantage of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in lab experiments is its specificity for certain proteins involved in cancer cell proliferation and survival. This specificity can allow for more targeted and effective treatment of cancer cells. However, one limitation of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide is its potential toxicity to normal cells, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of MDM2 and HDM2, which could lead to more effective cancer therapies. In addition, further research is needed to determine the optimal dosing and administration of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in clinical settings. Finally, the potential use of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated.
合成法
The synthesis of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves several steps, including the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 8-aminoquinoline and subsequent coupling with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have potential in several scientific research applications, particularly in the field of cancer research. It has been found to inhibit the activity of several proteins that play a role in cancer cell proliferation and survival, including MDM2, HDM2, and XIAP. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2,6-dichloro-N-(2-quinolin-8-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-14-7-6-13(16(18)21-14)24(22,23)20-10-8-12-4-1-3-11-5-2-9-19-15(11)12/h1-7,9,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROOYWNWZVBYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)


![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)


![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)

